molecular formula C8H6INO B1628733 3-Iodo-4-methoxybenzonitrile CAS No. 82504-06-1

3-Iodo-4-methoxybenzonitrile

Cat. No. B1628733
CAS RN: 82504-06-1
M. Wt: 259.04 g/mol
InChI Key: DYNJBBWJVQMTNQ-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxybenzonitrile, also known as 3-iodo-4-methoxybenzonitrile or IMBN, is a nitrogen-containing heterocycle that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless solid that is soluble in organic solvents and is stable under most conditions. IMBN has been used in a variety of scientific research applications, including as a catalyst, an inhibitor, and a reagent. Its versatility and stability make it an important tool in the synthesis of organic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • A new method for synthesizing related compounds, such as 4-hydroxy-3-iodo-5-nitrobenzonitrile, has been developed. This method is characterized by high yield and low cost (Zhao Hai-shuang, 2003).
  • Research on the electronic and vibrational spectra, as well as the thermodynamic functions of 3- and 4-methoxy benzonitriles, has been conducted. This includes the analysis of infrared absorption and Raman spectra, providing insight into the molecular structure and behavior of these compounds (R. K. Goel & M. L. Agarwal, 1982).
  • Studies on hydrogen-bonded complexes of 4-methoxybenzonitrile in both ground and lowest triplet states have been performed. These studies include IR, phosphorescence, and 15N NMR spectra, contributing to the understanding of molecular interactions and electronic structure (V. Bocharov et al., 1998).

Applications in Solar Cells and Electronics

  • Density Functional Theory (DFT) studies on the electronic structures of 4-methoxybenzonitrile dye, especially in the context of dye-sensitized solar cells, have been conducted. These studies reveal important aspects of electron transfer processes and the role of the nitro group in the dye's electronic and spectral properties (A. Prakasam et al., 2013).

Chemical Reactions and Synthesis Processes

  • Research has explored the reductive mechanism of related compounds like ioxynil in various solvents, shedding light on the chemical behavior and reaction pathways of similar benzonitrile derivatives (R. Sokolová et al., 2010).
  • Studies on the solid acid-catalyzed dehydration/Beckmann rearrangement of aldoximes, including 4-methoxybenzaldoxime, highlight the high atom efficiency and environmentally friendly approaches to synthesizing benzonitriles (Bejoy Thomas, S. Prathapan, & S. Sugunan, 2005).

properties

IUPAC Name

3-iodo-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNJBBWJVQMTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601087
Record name 3-Iodo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methoxybenzonitrile

CAS RN

82504-06-1
Record name 3-Iodo-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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